molecular formula C13H26N2S B14519741 N-Nonyl-N'-prop-2-en-1-ylthiourea CAS No. 62552-05-0

N-Nonyl-N'-prop-2-en-1-ylthiourea

Cat. No.: B14519741
CAS No.: 62552-05-0
M. Wt: 242.43 g/mol
InChI Key: IMFLMKNFAFVQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nonyl-N’-prop-2-en-1-ylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nonyl-N’-prop-2-en-1-ylthiourea typically involves the reaction of nonylamine with allyl isothiocyanate. The reaction is carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of N-Nonyl-N’-prop-2-en-1-ylthiourea can be achieved through a continuous flow process. This involves the use of automated reactors where nonylamine and allyl isothiocyanate are continuously fed into the reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the production time.

Chemical Reactions Analysis

Types of Reactions

N-Nonyl-N’-prop-2-en-1-ylthiourea undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The thiourea group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

N-Nonyl-N’-prop-2-en-1-ylthiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential use in drug development, particularly as an inhibitor of certain enzymes.

    Industry: Used in the production of polymers and as a stabilizer in the formulation of certain products.

Mechanism of Action

The mechanism of action of N-Nonyl-N’-prop-2-en-1-ylthiourea involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the thiourea group can interact with biological molecules, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Nonylthiourea
  • N-Prop-2-en-1-ylthiourea
  • N-Decyl-N’-prop-2-en-1-ylthiourea

Uniqueness

N-Nonyl-N’-prop-2-en-1-ylthiourea is unique due to the presence of both a nonyl group and a prop-2-en-1-yl group. This combination of functional groups imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

CAS No.

62552-05-0

Molecular Formula

C13H26N2S

Molecular Weight

242.43 g/mol

IUPAC Name

1-nonyl-3-prop-2-enylthiourea

InChI

InChI=1S/C13H26N2S/c1-3-5-6-7-8-9-10-12-15-13(16)14-11-4-2/h4H,2-3,5-12H2,1H3,(H2,14,15,16)

InChI Key

IMFLMKNFAFVQBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=S)NCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.